(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a combination of pyrazole, pyridine, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and triazole rings, followed by the introduction of the phenyl and pyridine substituents. The final step involves the formation of the thiazole ring and the methylene bridge that connects the different parts of the molecule. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate ring closure and substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in a biological context, it might bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets this compound apart is its intricate structure, which combines multiple heterocyclic rings and functional groups. This complexity allows for a diverse range of chemical reactions and interactions, making it a versatile tool in various scientific disciplines.
Properties
Molecular Formula |
C29H24N6O2S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H24N6O2S/c1-18(2)37-24-12-11-20(14-19(24)3)26-22(17-34(32-26)23-9-5-4-6-10-23)15-25-28(36)35-29(38-25)31-27(33-35)21-8-7-13-30-16-21/h4-18H,1-3H3/b25-15- |
InChI Key |
LDJIDJGZPGUAKX-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6)OC(C)C |
Origin of Product |
United States |
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